N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide
Description
N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide: is a complex organic compound that features a unique combination of indazole, tetrazole, and pyrrolidine moieties
Properties
IUPAC Name |
N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10(2)24-9-11-8-12(5-6-13(11)20-24)17-16(25)23-7-3-4-14(23)15-18-21-22-19-15/h5-6,8-10,14H,3-4,7H2,1-2H3,(H,17,25)(H,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFJVBMXUQMAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=C(C=CC2=N1)NC(=O)N3CCCC3C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-propan-2-ylindazole, 2H-tetrazole, and pyrrolidine-1-carboxylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide would involve:
Optimization of Reaction Conditions: Scaling up the reactions while ensuring high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and pyrrolidine moieties.
Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation Products: Oxidized derivatives of the indazole and pyrrolidine rings.
Reduction Products: Reduced forms of the tetrazole ring.
Substitution Products: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes.
Antimicrobial Activity: Preliminary studies may indicate antimicrobial properties, making it a candidate for further investigation.
Industry
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide: can be compared with other indazole, tetrazole, and pyrrolidine derivatives.
Examples: Compounds like indazole-3-carboxamide, tetrazole-substituted pyrrolidines, and other carboxamide derivatives.
Uniqueness
Structural Features: The combination of indazole, tetrazole, and pyrrolidine rings in a single molecule is unique, providing distinct chemical and biological properties.
Functional Applications:
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
